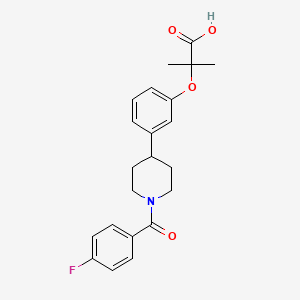
Propanoic acid, 2-(3-(1-(4-fluorobenzoyl)-4-piperidinyl)phenoxy)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHL-157 is a biochemical.
Applications De Recherche Scientifique
Pharmacological Research :
- A study by Komoto et al. (2000) synthesized and evaluated new fibrates containing piperidine, including 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid. This compound exhibited superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to bezafibrate in mice and rats (Komoto, Hirota, Otsuka, Kotake, Hasegawa, Koya, Sato, & Sakamoto, 2000).
Chemical Synthesis and Characterization :
- Research by Zhang Dan-shen (2009) focused on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a related compound, detailing its preparation and confirmation through IR, 1HNmR, and MS (Zhang Dan-shen, 2009).
Biochemical Studies :
- Spivack, Leib, and Lobos (1994) discovered a novel bacterial pathway for metabolizing bisphenol A, which included the formation of 2,2-bis(4-hydroxyphenyl)propanoic acid and a skeletally rearranged triol 1,2-bis(4-hydroxyphenyl)-2-propanol (Spivack, Leib, & Lobos, 1994).
Synthesis and Reactions Research :
- Agarwal and Knaus (1985) investigated the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles. This research included reactions with compounds structurally related to the subject compound (Agarwal & Knaus, 1985).
Structural Analysis :
- Li et al. (2005) conducted a study on the structures of trifluoromethyl-substituted compounds, including analysis of their dihedral angles and distances between atoms, providing insights into the structural properties of similar compounds (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Radiosynthesis for Medical Imaging :
- Terrière et al. (1997) developed a method for the radiosynthesis of a radiobrominated ligand for 5HT2A receptors, which included the use of a compound with a structure analogous to the subject compound. This research is significant for the development of tracers for PET imaging (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).
Propriétés
Numéro CAS |
158234-40-3 |
|---|---|
Formule moléculaire |
C22H24FNO4 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-[3-[1-(4-fluorobenzoyl)piperidin-4-yl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24FNO4/c1-22(2,21(26)27)28-19-5-3-4-17(14-19)15-10-12-24(13-11-15)20(25)16-6-8-18(23)9-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,26,27) |
Clé InChI |
XNGGRURGYIXOBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AHL-157; AHL 157; AHL157 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



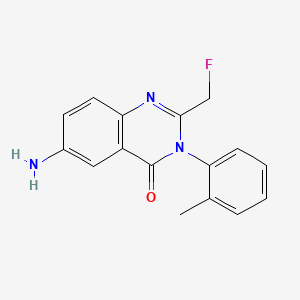
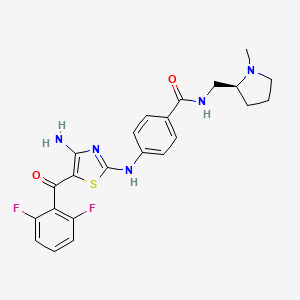
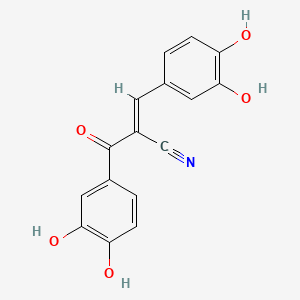
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)


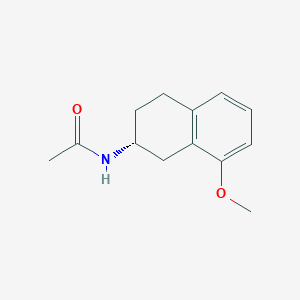
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
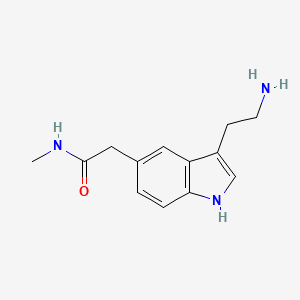

![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)
